4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
Description
Chemical Structure: The compound features a phthalazin-1(2H)-one core substituted at the 2-position with a phenyl group and at the 4-position with a 1,2,4-oxadiazole ring. The oxadiazole is further functionalized with a 4-isopropoxy-3-methoxyphenyl group, introducing steric bulk and polar substituents (isopropoxy and methoxy) .
Molecular Formula: C₂₇H₂₃N₅O₄ (Note: Corrected based on CAS data in ; original molecular formula in appears inconsistent). Molecular Weight: 454.49 g/mol (CAS 1707728-03-7) . Key Properties:
Properties
IUPAC Name |
4-[3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-16(2)33-21-14-13-17(15-22(21)32-3)24-27-25(34-29-24)23-19-11-7-8-12-20(19)26(31)30(28-23)18-9-5-4-6-10-18/h4-16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSQNOHQQNCXTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the phthalazinone core. Common synthetic routes may involve:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Phthalazinone Core: This step often involves the condensation of phthalic anhydride with hydrazine derivatives, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound belongs to a class of phthalazinone-oxadiazole hybrids. Key analogs and their properties are summarized below:
Key Observations :
Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -Br): Enhance metabolic stability and binding affinity to hydrophobic targets (e.g., TRP channels) . Bulkier Groups (e.g., -OCH(CH₃)₂): The target compound’s isopropoxy group may reduce crystallization efficiency compared to smaller substituents ().
logP Trends :
- Brominated and fluorinated analogs exhibit higher logP values (>4.7), favoring membrane permeability but risking off-target toxicity.
- Ethoxy/methoxy substitutions balance lipophilicity and solubility (logP ~4.6–4.7) .
Biological Activity
The compound 4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.40 g/mol. The structure includes an oxadiazole ring and a phthalazinone moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.40 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds containing oxadiazole and phthalazinone moieties exhibit significant anticancer properties. A study demonstrated that derivatives of oxadiazole could inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest. Specifically, the compound was found to target key signaling pathways associated with tumor growth and metastasis.
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways. This action may be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Properties
Preliminary investigations have indicated that the compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.
- Modulation of Signaling Pathways : It affects key signaling pathways such as MAPK and NF-kB, which are crucial for cell proliferation and survival.
- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vitro against several cancer cell lines. The results showed a dose-dependent inhibition of cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
Study 2: Anti-inflammatory Activity
In an animal model of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.
Q & A
Q. What are the key structural features of the compound, and how do they influence its potential in medicinal chemistry?
The compound integrates a phthalazinone core, an oxadiazole ring, and substituted aryl groups (isopropoxy-methoxyphenyl and phenyl). The phthalazinone moiety is known for diverse bioactivities, including kinase inhibition, while the oxadiazole ring enhances metabolic stability and ligand-receptor interactions . Methoxy and isopropoxy substituents modulate lipophilicity and electronic effects, potentially improving bioavailability .
Q. What synthetic methodologies are commonly employed for this compound, and which reagents are critical for heterocyclic formation?
Synthesis typically involves:
- Step 1 : Formation of the phthalazinone core via cyclization of substituted phthalic anhydrides or esters.
- Step 2 : Oxadiazole ring synthesis using carbodiimide coupling or nitrile oxide cycloaddition, requiring dehydrating agents like POCl₃ or acetic anhydride .
- Step 3 : Coupling of the oxadiazole and phthalazinone fragments via Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl-aryl bond formation . Critical reagents: Phosphorus oxychloride (for oxadiazole cyclization), palladium catalysts (for cross-coupling) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirms regiochemistry of the oxadiazole .
- X-ray crystallography : Resolves stereochemical ambiguities; analogous compounds (e.g., ) use this to confirm oxadiazole-phthalazinone connectivity .
- HRMS : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?
Q. How do substituents on the oxadiazole ring influence pharmacological profiles?
- Electron-donating groups (e.g., methoxy) : Increase solubility but may reduce membrane permeability.
- Bulky groups (e.g., isopropoxy) : Improve target selectivity by reducing off-site binding . Case Study : A 3-methoxyphenyl analog ( ) showed 2× higher IC₅₀ against EGFR than the 3-chlorophenyl derivative ( ) due to enhanced H-bonding .
Q. What computational strategies predict binding interactions with target enzymes?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP pockets. Focus on oxadiazole’s dipole moment and phthalazinone’s planar geometry .
- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to identify critical residues (e.g., Asp831 in EGFR) .
Q. How can solubility challenges in biological assays be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
